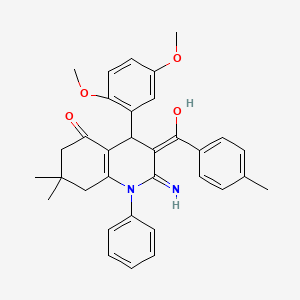![molecular formula C20H20N4O2S B13378048 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B13378048.png)
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a sulfanyl-acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with N-(2-phenylethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfanyl-acetamide compounds, such as:
- 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol
- N-(2-phenylethyl)acetamide
- 2-phenyl-4,5-dihydro-1H-imidazole derivatives
Uniqueness
What sets 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H20N4O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c21-18-17(15-9-5-2-6-10-15)19(26)24-20(23-18)27-13-16(25)22-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,22,25)(H3,21,23,24,26) |
Clave InChI |
BLMGDTLVLWLISN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
![(2E)-N'-nitro-2-({5-[4-(1H-tetrazol-1-yl)phenyl]furan-2-yl}methylidene)hydrazinecarboximidamide](/img/structure/B13377984.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)
methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)

![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378021.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378025.png)
![N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13378027.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378037.png)
